

Quantitative Data Summary: Hemiphloin in Skin Inflammation Models

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Compound Focus: Hemiphloin

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Inflammation Model	Cell/Animal Type	Key Findings & Efficacy Metrics	Signaling Pathways Inhibited
Atopic Dermatitis (AD)-like Inflammation [1] [2]	Human HaCaT keratinocytes	↓ Gene expression & production of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC	p38, ERK, STAT1, NF-κB
General Skin Inflammation [1] [2]	Mouse model (DNCB-induced)	↓ Ear thickness, ↓ IgE levels, ↓ Gene expression of IL-1β, IL-6, IL-8, CCL17/TARC, CCL22/MDC in ear tissue	Information not specified
Macrophage-mediated Inflammation [1] [2]	Murine J774 macrophages	↓ LPS-induced NO production, ↓ Expression of iNOS and COX-2 , ↓ Gene expression of TNF-α, IL-1β, IL-6	Information not specified

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the tables above.

Protocol: In Vitro Anti-Atopic Assay in HaCaT Keratinocytes

- **Cell Line:** Human HaCaT keratinocytes [1].
- **Inflammation Induction:** Cells were stimulated with a combination of **TNF- α** and **IFN- γ** to create an AD-like inflammatory environment [1].
- **Treatment:** Cells were treated with **Hemiphloin** [1].
- **Gene Expression Analysis: Quantitative real-time PCR (qPCR)** was used to measure the mRNA levels of inflammatory cytokines (IL-1 β , IL-6, IL-8) and chemokines (CCL17/TARC, CCL22/MDC) [1].
- **Protein Production Analysis:** The production levels of these cytokines and chemokines were also measured, likely via ELISA or similar methods [1].
- **Pathway Analysis:** The effects on signaling pathways were determined by measuring the **phosphorylation levels** of p38, ERK, STAT1, and NF- κ B, typically through **western blotting** [1].

Protocol: In Vivo Anti-Atopic Assay in Mouse Model

- **Animal Model:** Six-week-old female **BALB/c mice** [1].
- **AD Induction:** Atopic dermatitis-like skin inflammation was induced by topical application of **2,4-dinitrochlorobenzene (DNCB)**. Mice were first sensitized with DNCB on the ear, then challenged weekly for three weeks [1].
- **Treatment: Hemiphloin** (contained in the VAE extract) was **orally administered** at two doses (100 and 300 mg/kg) for five consecutive days per week during the DNCB challenge period [1].
- **Efficacy Measurements:**
 - **Clinical Score: Ear thickness** was measured as an indicator of swelling and inflammation [1].
 - **Immunological Response: Serum IgE levels** were measured, a key biomarker in allergic diseases [1].
 - **Tissue Analysis:** Gene expression of inflammatory markers (IL-1 β , IL-6, etc.) in the ear tissue was analyzed [1].

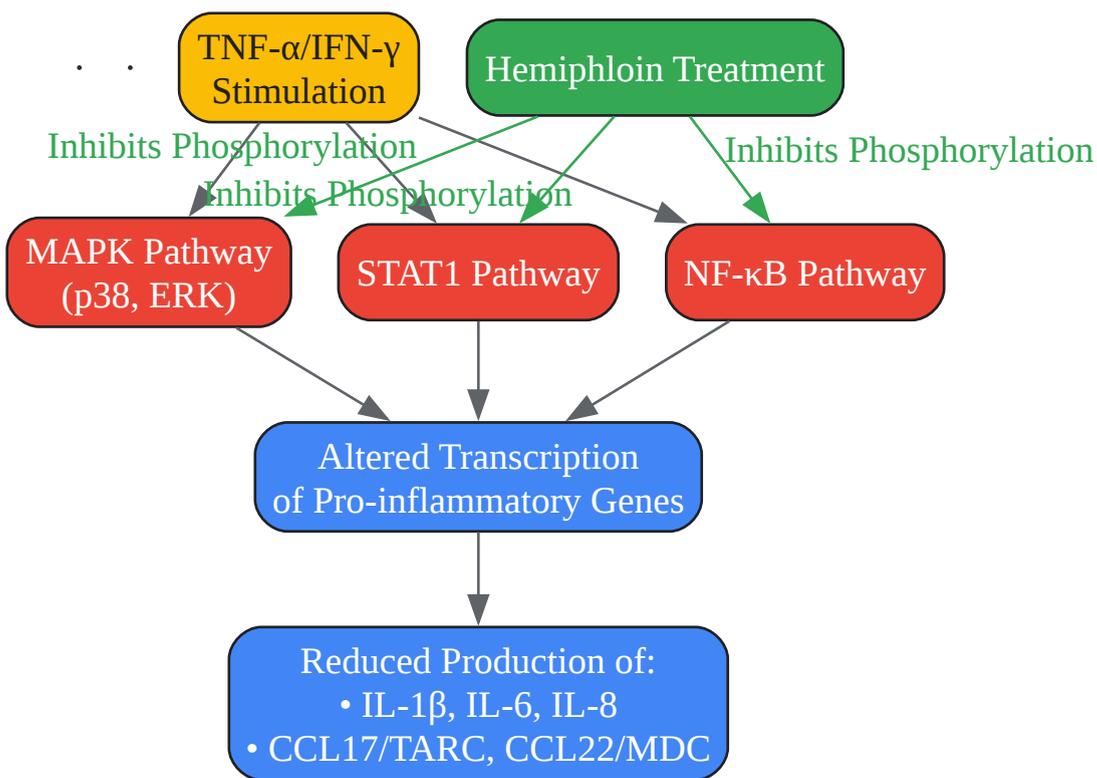
Protocol: Anti-Inflammatory Assay in Macrophages

- **Cell Line:** Murine **J774 macrophages** [1].
- **Inflammation Induction:** Cells were stimulated with **Lipopolysaccharide (LPS)**, a potent activator of innate immune responses [1].
- **Treatment:** Cells were treated with **Hemiphloin** [1].
- **Efficacy Measurements:**
 - **Nitric Oxide (NO) Production:** The level of **NO in the culture supernatant** was measured, often using the Griess reaction [1].

- **Gene Expression:** qPCR was used to assess the mRNA levels of **TNF- α** , **IL-1 β** , and **IL-6** [1].
- **Protein Expression:** The expression of **iNOS** and **COX-2** proteins was analyzed, typically by western blot [1].

Mechanism of Action: Signaling Pathway

The experimental data indicates that **Hemiphloin** exerts its anti-inflammatory effects in keratinocytes by inhibiting multiple pro-inflammatory signaling pathways. The diagram below illustrates this mechanism.



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Research Context and Alternatives

- **Current Research Scope:** The anti-inflammatory efficacy of **Hemiphloin** is primarily documented in **skin inflammation models**, with a strong focus on atopic dermatitis. There is currently no experimental data from other common models like rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation [1] [2].

- **Comparative Natural Compounds:** Research on other natural products exists. For example, a 2025 study found that fixed and volatile oils of **Boswellia sacra** and extracts of **Glycyrrhiza glabra** (Licorice) showed significant soothing and curative effects on acute allergic contact dermatitis in a rat model, reducing levels of ICAM-1 and LTB4 [3]. This suggests a potential avenue for future comparative studies.

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References

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